molecular formula C7H12O4 B031769 Diethyl ethyl(1-methylbutyl)malonate CAS No. 76-72-2

Diethyl ethyl(1-methylbutyl)malonate

Cat. No.: B031769
CAS No.: 76-72-2
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Diethyl ethyl(1-methylbutyl)malonate is an organic compound with the molecular formula C14H26O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with an ethyl group and a 1-methylbutyl group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Mechanism of Action

Target of Action

Diethyl Ethyl(1-methylbutyl)malonate is primarily used as a reagent in electrochemistry with urea to synthesize ureides from esters . The primary targets of this compound are therefore the esters that are being converted into ureides.

Mode of Action

The compound interacts with its targets through a process known as the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Biochemical Pathways

The malonic ester synthesis, which is the primary biochemical pathway affected by this compound, results in the formation of substituted acetic acids . These acids can then participate in various downstream reactions, depending on their specific structures and the conditions under which they are used.

Pharmacokinetics

It’s known that the compound is a clear oil and slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the conversion of esters into ureides . This transformation is a key step in certain synthetic processes, particularly in the field of electrochemistry.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s boiling point is 120-122 °C (under a pressure of 8 Torr) , suggesting that it can withstand relatively high temperatures. Additionally, its solubility in different solvents can affect its efficacy and stability in different environments.

Biochemical Analysis

Biochemical Properties

It is known to interact with urea in electrochemistry to synthesize ureides from esters

Cellular Effects

Given its role in the synthesis of ureides from esters , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of ureides from esters , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Diethyl ethyl(1-methylbutyl)malonate can be synthesized through several methods. One common synthetic route involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield this compound . The reaction conditions typically involve heating the mixture to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Diethyl ethyl(1-methylbutyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo alkylation reactions where the hydrogen atoms on the carbon adjacent to the carbonyl groups are replaced by alkyl groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: This compound can be hydrolyzed to produce malonic acid derivatives.

Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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